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molecular formula C10H18F3NO B8611730 N,N-Dibutyl-2,2,2-trifluoroacetamide CAS No. 313-32-6

N,N-Dibutyl-2,2,2-trifluoroacetamide

Cat. No. B8611730
M. Wt: 225.25 g/mol
InChI Key: FDTPPUQOJKHLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04899249

Procedure details

Under a blanket of nitrogen, 2020.9 g (14.22 moles) of ethyl trifluoroacetate was charged to a 12-liter flask equipped with an overhead stirrer, an addition funnel, thermometer, and a condenser. To the stirred ethyl trifluoroacetate, 2015.0 g (15.59 moles) of dibutyl amine was added over a two hour period, during which the temperature of the stirred reaction mixture rose from 20° to 40° C. At the end of the addition period, the reaction flask was equipped with an 8 inch packed column and distillation head. The ethanol by-product was then removed by distillation with a maximum pot temperature of 135° C. The reaction mixture was then cooled and the product was isolated by distillation, boiling range 79°-87° C. at 2.2-3.2 mmHg. Yield 2850 g (89.0%).
Quantity
2020.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2015 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3]([O:5]CC)=O.[CH2:10]([NH:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:11][CH2:12][CH3:13]>>[CH2:10]([N:14]([CH2:15][CH2:16][CH2:17][CH3:18])[C:3](=[O:5])[C:2]([F:1])([F:8])[F:9])[CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
2020.9 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
2015 g
Type
reactant
Smiles
C(CCC)NCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer, an addition funnel
CUSTOM
Type
CUSTOM
Details
the temperature of the stirred reaction mixture
CUSTOM
Type
CUSTOM
Details
rose from 20° to 40° C
ADDITION
Type
ADDITION
Details
At the end of the addition period
CUSTOM
Type
CUSTOM
Details
the reaction flask was equipped with an 8 inch
DISTILLATION
Type
DISTILLATION
Details
column and distillation head
CUSTOM
Type
CUSTOM
Details
The ethanol by-product was then removed by distillation with a maximum pot temperature of 135° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
the product was isolated by distillation, boiling range 79°-87° C. at 2.2-3.2 mmHg

Outcomes

Product
Name
Type
Smiles
C(CCC)N(C(C(F)(F)F)=O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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